

Deoxyflindissone: A Technical Guide to its Discovery, Origin, and Biological Activity

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Compound of Interest		
Compound Name:	Deoxyflindissone	
Cat. No.:	B593574	Get Quote

Introduction

Deoxyflindissone is a naturally occurring tirucallane triterpenoid that has garnered interest within the scientific community due to its significant cytotoxic properties. This document provides a comprehensive overview of the discovery, natural origin, and initial biological evaluation of **Deoxyflindissone**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Origin

Deoxyflindissone was first reported in a 2011 publication by Kim, K.H., and colleagues in the Journal of Natural Products.[1] It was isolated from the methanol extract of the stems and stem bark of Cornus walteri, a deciduous shrub found in parts of Asia, including Korea and China.[1] In this seminal study, **Deoxyflindissone** was identified as compound 13 among a series of twelve new and two known tirucallane triterpenoids.[1] The elucidation of its structure was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Physicochemical Properties

The fundamental physicochemical characteristics of **Deoxyflindissone** are summarized in the table below.



Property	Value	Reference
Chemical Name	Deoxyflindissone	MedChemExpress
CAS Number	107176-31-8	MedChemExpress
Molecular Formula	C30H46O2	MedChemExpress
Molecular Weight	438.69 g/mol	MedChemExpress
Class	Tirucallane Triterpenoid	[1]

Biological Activity

Initial biological screening of **Deoxyflindissone** revealed its potential as a cytotoxic agent. The compound was evaluated for its in vitro activity against a panel of human cancer cell lines.

Cytotoxicity Data

Deoxyflindissone demonstrated significant cytotoxic activity against the following human cancer cell lines. While the primary publication states the activity was "significant", specific IC50 values are not publicly available in the abstract.[1]

Cell Line	Cancer Type	Reported Activity
A549	Lung Carcinoma	Significant
SK-OV-3	Ovarian Cancer	Significant
SK-MEL-2	Melanoma	Significant
XF498	CNS Cancer	Significant

Experimental Protocols Isolation of Deoxyflindissone from Cornus walteri

The following is a generalized protocol for the isolation of **Deoxyflindissone** based on standard phytochemical extraction and purification techniques described for triterpenoids from Cornus walteri.[1]



- Extraction: The dried and powdered stems and stem bark of Cornus walteri are extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude MeOH extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- Chromatographic Purification: The chloroform-soluble fraction, which would contain
 Deoxyflindissone, is subjected to repeated column chromatography over silica gel.
- Further Separation: Elution is typically performed with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions containing compounds with similar TLC profiles are pooled.
- Final Purification: Final purification of **Deoxyflindissone** is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

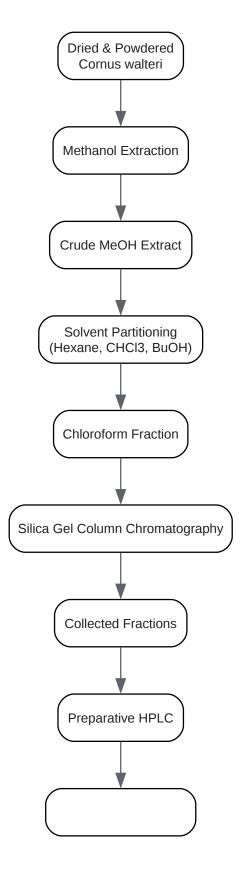
Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of **Deoxyflindissone** was likely determined using a Sulforhodamine B (SRB) assay, a common method for assessing cell viability in cancer research.

- Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of Deoxyflindissone and incubated for a specified period (e.g., 48 hours).
- Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.
- Absorbance Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.



Visualizations



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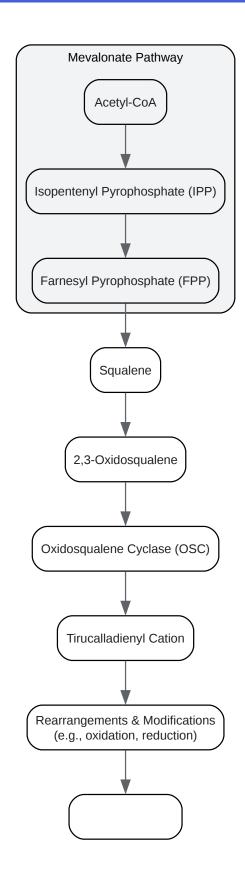
Seed Cells in 96-well Plate Treat with Deoxyflindissone Incubate for 48h Fix with Trichloroacetic Acid (TCA) Stain with Sulforhodamine B (SRB) Wash Unbound Dye Solubilize Bound Dye

Figure 1. General workflow for the isolation of **Deoxyflindissone**.

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Figure 2. Experimental workflow for the SRB cytotoxicity assay.





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Figure 3. Plausible biosynthetic pathway for a tirucallane triterpenoid.



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References

- 1. pubs.acs.org [pubs.acs.org]
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